molecular formula C19H18N2O3 B13874645 1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate

1,1-dimethylethyl 5-(3-formylphenyl)-1H-benzimidazole-1-carboxylate

Cat. No.: B13874645
M. Wt: 322.4 g/mol
InChI Key: QFQWBAAUOCNRHJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the tert-butyl ester group and the formylphenyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzimidazole core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.

Scientific Research Applications

Tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The formyl and tert-butyl groups may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    5-(3-Formylphenyl)benzimidazole: Lacks the tert-butyl ester group.

    Tert-butyl benzimidazole-1-carboxylate: Lacks the formylphenyl substituent.

Uniqueness

Tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 5-(3-formylphenyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-12-20-16-10-15(7-8-17(16)21)14-6-4-5-13(9-14)11-22/h4-12H,1-3H3

InChI Key

QFQWBAAUOCNRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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